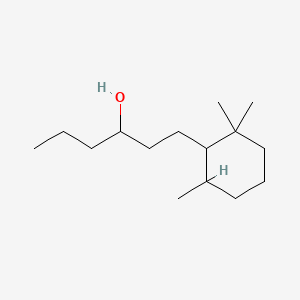

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

Description

The exact mass of the compound Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMQAQCEBGIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC1C(CCCC1(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041814 | |

| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70788-30-6 | |

| Record name | Timberol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethyl-α-propylcyclohexanepropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLV4EM4325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)

Introduction: Unveiling a Modern Woody-Amber Staple

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, registered under CAS number 70788-30-6, is a synthetic aliphatic alcohol that has become an indispensable component in the modern perfumer's palette.[1] Renowned for its powerful and substantive woody-amber character, this molecule is a cornerstone in creating sophisticated and long-lasting fragrance compositions.[2][3] Marketed under various trade names, including Timberol® , Norlimbanol® , and Karmawood™ , it is celebrated for its unique olfactory profile, which combines dry, cedar-like notes with warm, powdery, and sometimes animalic, amber facets.[4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, its synthesis, spectral characteristics, and applications. The content is tailored for researchers, chemists, and professionals in the fragrance and drug development industries, offering field-proven insights into its use and analysis.

Chemical Identity and Structure

The molecular structure of this compound features a substituted cyclohexane ring linked to a propanol side chain, with a propyl group attached to the alcohol-bearing carbon.[1] This combination of a bulky, hydrophobic cyclohexane moiety and a polar alcohol functional group is key to its distinctive properties. The molecule possesses three stereocenters, allowing for a total of eight possible isomers, which can influence the final olfactory character of a given commercial product.[6] For instance, the ratio of cis to trans isomers can affect the scent profile, with the trans-isomer often described as having a more pronounced animalic and amber character.[7]

A variety of synonyms are used in the industry to identify this compound:

-

1-(2,2,6-Trimethylcyclohexyl)-3-hexanol[8]

-

Timberol®[8]

-

Norlimbanol®[8]

-

Karmawood™[5]

-

Finotimber[8]

-

2,2,6-Trimethyl-alpha-propylcyclohexanepropanol[8]

The fundamental structure is visualized below:

Caption: Generalized synthesis workflow for the target compound.

Spectral Analysis (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for its alcohol functional group and alkane backbone:

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is the most prominent feature, indicative of the hydroxyl (-OH) group and resulting from hydrogen bonding. [9]* C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) will be present, corresponding to the stretching vibrations of the numerous sp³ C-H bonds in the cyclohexane ring and alkyl chains. [10]* C-O Stretch: A distinct absorption in the 1260-1050 cm⁻¹ region will indicate the C-O stretching of the secondary alcohol. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the large number of non-equivalent protons in the aliphatic regions. Key expected signals include:

-

A multiplet in the 3.5-4.0 ppm range corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.

-

A complex series of overlapping multiplets and signals between 0.8 and 2.0 ppm, representing the protons of the cyclohexane ring, the propyl group, the ethyl chain, and the three methyl groups. The methyl groups would likely appear as singlets or doublets in the upfield region (~0.8-1.2 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 15 carbon atoms.

-

The carbon attached to the hydroxyl group (-C-OH) would resonate in the downfield region for aliphatic carbons, typically between 60-80 ppm. [9] * The remaining carbons of the cyclohexane ring and the alkyl side chains would appear in the upfield region, from approximately 10-50 ppm.

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 226 may be weak or absent, which is common for long-chain alcohols. [11]The fragmentation pattern would likely be dominated by two main pathways:

-

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the oxygen atom. This would lead to the loss of a propyl radical (•C₃H₇) or the (2,2,6-trimethylcyclohexyl)ethyl radical, resulting in significant fragment ions.

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z = 208 (M-18). This is a very common fragmentation pathway for alcohols. [9]Further fragmentation of the alkyl chains and the cyclohexane ring would produce a characteristic pattern of peaks separated by 14 mass units (-CH₂-).

Experimental Protocol: Quality Control by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the quality control and characterization of fragrance ingredients like Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. It allows for the separation of isomers and the identification of any impurities.

Objective: To determine the purity and confirm the identity of a sample of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.

Methodology:

-

Sample Preparation:

-

Prepare a 1% (w/v) stock solution of the sample in a high-purity solvent such as ethanol or hexane.

-

Further dilute the stock solution 1:100 with the same solvent to create a working solution suitable for injection.

-

-

GC-MS Instrument Conditions (Typical):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection: 1 µL, Split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak(s) corresponding to the target analyte by their retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

-

Calculate the purity of the sample by determining the relative peak area of the analyte compared to the total area of all peaks in the chromatogram (assuming similar response factors for impurities).

-

Caption: Experimental workflow for GC-MS analysis.

Applications and Field Insights

The primary application of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is as a fragrance ingredient. [12]Its high substantivity and stability make it extremely versatile. [2]

-

Fine Fragrances: It is a key component in creating woody, amber, and fougère accords, providing warmth, depth, and a long-lasting dry-down. It is often used to impart a sophisticated, modern character. * Personal Care Products: Due to its stability, it is widely used in shampoos, shower gels, deodorants, and lotions to provide a luxurious and persistent scent. [1][3]* Household Products: Its robustness in alkaline media makes it an excellent choice for scenting laundry detergents, fabric softeners, and air fresheners. [2][7] From a formulation perspective, its power requires careful dosing. It is often used at concentrations from 0.1% to 2% in the final product, though higher concentrations are possible. [4]It blends exceptionally well with other woody-amber materials like Iso E Super and Ambroxan, as well as with floral, citrus, and spicy notes. [2]

Safety and Regulatory Information

The safety of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol has been assessed by the Research Institute for Fragrance Materials (RIFM). [6]The assessment concluded that the material does not present a concern for genotoxicity. [5]However, it was identified as a potential skin sensitizer in a small fraction of individuals. [8]Consequently, the International Fragrance Association (IFRA) has established standards that set maximum safe use levels for this ingredient in various categories of consumer products to prevent sensitization. [8]The compound is also listed as a potential endocrine-disrupting compound by some screening programs, though its biological activity in this regard requires further investigation. [12]

Conclusion

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is a testament to the innovation within the fragrance industry. Its unique combination of a powerful, elegant woody-amber scent profile with high stability and substantivity has secured its place as a vital ingredient for modern perfumery. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe application. This guide provides a foundational framework for professionals working with this versatile and impactful aroma molecule.

References

-

17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. [Link]

-

Timberol® (CAS N° 70788-30-6). ScenTree. [Link]

-

GCMS Analysis. PerfumersWorld. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. (2015, March 9). LCGC. [Link]

- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Norlimbanol (Fir). Hekserij. [Link]

-

Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. (2017, April 7). Innovatech Labs. [Link]

-

Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. [Link]

- Process for the preparation of timberone.

-

timber propanol, 70788-30-6. The Good Scents Company. [Link]

-

RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. (2021, June 24). Food and Chemical Toxicology. [Link]

-

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. PubChem. [Link]

-

RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. PubMed. [Link]

-

1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory. [Link]

-

2,2,6-trimethyl-α-propyl-cyclohexanepropanol. Wikidata. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. utsouthwestern.edu [utsouthwestern.edu]

- 4. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gcms.cz [gcms.cz]

- 12. Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, a significant fragrance ingredient valued for its potent woody and ambery notes.[1][2] Known commercially by trade names such as Timberol® and Norlimbanol®, this synthetic aliphatic alcohol is a cornerstone in the formulation of fragrances for fine perfumery, cosmetics, soaps, and detergents.[][4][5] This document details a prevalent and industrially relevant synthetic pathway, commencing from readily available precursors and proceeding through key intermediates. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes, including stereoselectivity. It is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and fragrance chemistry.

Introduction: The Olfactive and Chemical Landscape

1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a colorless liquid characterized by a highly diffusive, powdery, and woody scent.[5][6] The molecule exists as a mixture of cis and trans diastereomers, with the trans isomer noted for a more pronounced animalic and amber character.[6] Its molecular structure, featuring a substituted cyclohexane ring coupled with a hexanol side chain, imparts both hydrophobic stability and the functional reactivity of an alcohol.[] This unique combination of properties makes it a versatile and enduring component in a wide array of scented products.[][5]

The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired isomeric ratio. This guide will focus on a robust synthetic strategy involving the formation of an α,β-unsaturated ketone intermediate, followed by its complete hydrogenation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, suggests a disconnection at the C-C bond formed during the condensation step and the reduction of the alcohol and the saturated cyclohexane ring. This leads back to a key intermediate, an α,β-unsaturated ketone, which can be synthesized from a suitable aldehyde and ketone. A common industrial approach begins with precursors like citral or β-cyclocitral.

This guide will detail a synthetic pathway that leverages the condensation of 2,2,6-trimethylcyclohexane carboxaldehyde with 2-pentanone to form the α,β-unsaturated ketone, 1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one. This intermediate is then subjected to catalytic hydrogenation to yield the final saturated alcohol.

Figure 1: A simplified retrosynthetic analysis for 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.

Synthesis Pathway: From Precursors to Final Product

The synthesis can be broadly divided into two critical stages: the formation of the α,β-unsaturated ketone intermediate and its subsequent hydrogenation.

Stage 1: Synthesis of the α,β-Unsaturated Ketone Intermediate

The formation of the enone intermediate is typically achieved through an aldol condensation reaction. This reaction involves the base-catalyzed reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which then readily dehydrates to the α,β-unsaturated ketone.

A plausible route starts from β-cyclocitral, which is first hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde.[6] This saturated aldehyde then undergoes a condensation reaction with 2-pentanone in the presence of a base, such as sodium ethoxide, to yield the corresponding α,β-unsaturated hexenone.[6]

Alternatively, a more direct route involves the condensation of citral with 2-pentanone, followed by an acid-catalyzed cyclization to form the trimethylcyclohexenyl derivative.[4][5]

Core Mechanism: Aldol Condensation The base abstracts an α-proton from 2-pentanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give the β-hydroxy ketone, which upon heating or treatment with acid or base, eliminates a molecule of water to form the conjugated enone.

Stage 2: Catalytic Hydrogenation to 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol

The final and crucial step is the complete reduction of the α,β-unsaturated ketone intermediate. This involves the hydrogenation of both the carbon-carbon double bond of the enone system and the carbon-oxygen double bond of the ketone, as well as the double bond within the cyclohexenyl ring if present. The choice of catalyst and reaction conditions is paramount as it influences the reaction rate, yield, and the diastereomeric ratio (cis/trans) of the final product.[7]

Catalyst Selection and Rationale: Various catalysts can be employed for this hydrogenation, with Raney Nickel and precious metal catalysts like Rhodium and Ruthenium being common choices.[7]

-

Raney Nickel: A cost-effective and active catalyst for the hydrogenation of both alkenes and carbonyls. High temperatures and pressures are often required.[4][7]

-

Rhodium: A highly effective catalyst that can operate under milder conditions compared to Raney Nickel. It can also influence the stereochemical outcome of the reaction.[7]

-

Ruthenium: Another platinum-group metal catalyst that can be used, though it may require longer reaction times.[7]

The hydrogenation of α,β-unsaturated ketones can proceed through different pathways, leading to saturated ketones, allylic alcohols, or the desired saturated alcohols.[8] The conditions must be optimized to ensure complete reduction.

Experimental Protocols

The following protocols are illustrative and synthesized from publicly available data, including patent literature.[7] Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Hydrogenation using Raney Nickel

Objective: To synthesize 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol from 1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one.

Materials:

-

1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one (substrate)

-

Raney Nickel (catalyst, 3 wt%)

-

High-pressure autoclave with a gassing stirrer

-

Hydrogen gas

Procedure:

-

Charge a stirred autoclave with 2000 g of the α,β-unsaturated ketone mixture.

-

Add 60 g of Raney Nickel (3 wt%) to the autoclave.

-

Seal the autoclave and pressurize with hydrogen to 40 bar.

-

Heat the mixture to a reaction temperature of 280-300°C over a period of 50 minutes.

-

Maintain the reaction at this temperature and pressure for 1 hour with vigorous stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

The crude product is then purified by distillation to obtain the fully hydrogenated 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.

Protocol 2: Hydrogenation using a Rhodium Catalyst

Objective: To influence the stereochemical outcome of the hydrogenation.

Materials:

-

1-(2,6,6-trimethylcyclohex-1-en or 2-en-1-yl)-hex-1-en-3-one (substrate)

-

5% Rhodium on activated alumina (catalyst, 0.25 wt%)

-

High-pressure autoclave with a gassing stirrer

-

Hydrogen gas

Procedure:

-

Charge a stirred autoclave with 2000 g of the α,β-unsaturated ketone mixture.

-

Add 5 g of 5% Rhodium on activated alumina.

-

Seal the autoclave and pressurize with hydrogen to 130 bar.

-

Heat the mixture to a temperature of 220-260°C over a period of 40 minutes.

-

Maintain the reaction at this temperature and pressure for 1 hour with vigorous stirring.

-

Cool the autoclave, vent the hydrogen, and filter the catalyst.

-

Purify the product by distillation.

Data Presentation and Analysis

The choice of catalyst and reaction conditions significantly impacts the ratio of trans to cis isomers in the final product.[7]

| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | trans:cis Ratio | Reference |

| Raney Nickel | 40 | 280-300 | 1:5 (16.6:83.3) | [7] |

| 5% Rh on Alumina | 130 | 220-260 | 1:1 (50:50) | [7] |

| Ruthenium | 10-20 | 130-150 | Not specified, but yields product with 20% trans isomers | [7] |

Table 1: Comparison of different catalytic systems for the hydrogenation step.

The final product is a colorless oil.[7] Further purification by fractional distillation can be employed to isolate the pure cis isomer.[7]

Overall Synthetic Workflow

Figure 2: The overall experimental workflow for the synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.

Conclusion

The synthesis of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol is a well-established process in industrial fragrance chemistry. The key to a successful synthesis lies in the careful execution of the condensation reaction to form the α,β-unsaturated ketone intermediate and the subsequent catalytic hydrogenation. The choice of catalyst in the hydrogenation step is critical not only for achieving complete reduction but also for controlling the diastereomeric composition of the final product, which in turn influences its final olfactory profile. This guide provides a foundational understanding of the synthetic strategy and practical protocols that can be adapted and optimized for specific research and development objectives.

References

- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol. Google Patents.

-

1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

-

Timberol® (CAS N° 70788-30-6). ScenTree. Available at: [Link]

-

Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL). LookChem. Available at: [Link]

-

1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. The Fragrance Conservatory. Available at: [Link]

-

timber propanol, 70788-30-6. The Good Scents Company. Available at: [Link]

-

18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Publishing. Available at: [Link]

-

1,4-Addition of organometallic reagents to .alpha.,.beta.-unsaturated ketones in the presence of (-)-sparteine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk. ChemRxiv. Available at: [Link]

-

Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]

-

Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

-

Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Available at: [Link]

-

6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

-

Catalytic hydrogenation of .alpha.,.beta.-unsaturated ketones. IV. Effect of the medium on product stereochemistry. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- WO2015013184A1 - Derivatives of 2,2,6-trimethylcyclohexane-carboxylate. Google Patents.

-

2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime. PMC - NIH. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Available at: [Link]

- RU2529032C1 - Method of hydrogenating alpha, beta-unsaturated ketones. Google Patents.

-

Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. ResearchGate. Available at: [Link]

- US4044028A - Preparation of α,β-unsaturated aldehydes or ketones. Google Patents.

-

19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry | OpenStax. Available at: [Link]

-

Carbonyl reduction. Wikipedia. Available at: [Link]

-

(PDF) Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. Available at: [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. Available at: [Link]

-

1,2-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

-

The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

-

Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PMC - NIH. Available at: [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

-

Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications (RSC Publishing). Available at: [Link]

-

19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]

-

Understanding Selective Hydrogenation of α,β-Unsaturated Ketones to Unsaturated Alcohols on the Au25(SR)18 Cluster. ACS Catalysis - ACS Publications. Available at: [Link]

- EP0585828B1 - Preparation of 6-(2,6,6-trimethyl-cyclohex-1-en-tyl)-4-methyl-hex-3-enol and. Google Patents.

-

Wittig reaction. Wikipedia. Available at: [Link]

Sources

- 1. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]

- 2. timber propanol, 70788-30-6 [thegoodscentscompany.com]

- 4. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]

- 5. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]

- 6. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]

- 7. EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol - Google Patents [patents.google.com]

- 8. Carbonyl reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6)

This guide provides a comprehensive technical overview of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a significant synthetic molecule in the fragrance and chemical industries. Known commercially by trade names such as Timberol®, Norlimbanol®, and Karmawood®, this aliphatic alcohol is prized for its unique olfactory properties and functional versatility.[][2][3] This document will delve into its molecular characteristics, synthesis, applications, and safety profile, offering field-proven insights for researchers, chemists, and product development professionals.

Molecular Profile and Physicochemical Characteristics

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, with the chemical formula C₁₅H₃₀O, is a secondary alcohol featuring a substituted cyclohexane ring.[4] The structure contains three stereocenters, allowing for a total of eight possible isomers.[4] The commercial product is typically a mixture of cis- and trans-isomers, which possess distinct olfactory nuances.[5][6] The trans-isomer is particularly noted for its more pronounced animalic and amber character.[5][7]

The molecule's stability, low volatility, and hydrophobic nature, conferred by the trimethylcyclohexyl group, make it a highly persistent and substantive ingredient in various formulations.[] Its alcohol functional group provides a site for further chemical modification, expanding its utility beyond fragrance applications.[]

Table 1: Physicochemical Properties of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

| Property | Value | Reference(s) |

| CAS Number | 70788-30-6 | [8] |

| Molecular Formula | C₁₅H₃₀O | [4] |

| Molecular Weight | 226.4 g/mol | [4] |

| Appearance | Colorless to yellow viscous, oily liquid | [6][9] |

| Boiling Point | 280 - 295.02 °C | [4][5] |

| Flash Point | 124 °C (257 °F) | [4][5] |

| Density | 0.850 g/cm³ | [5] |

| Water Solubility | 1.149 mg/L (estimated) | [4] |

| logP (o/w) | 5.6 - 5.8 (estimated) | [4][5] |

The Olfactory Landscape: Application in Fragrance Science

This compound is a cornerstone of modern perfumery, valued for its powerful and highly diffusive woody-amber scent profile.[3][10] Its odor is often described as dry, reminiscent of sawdust, with powdery and musky undertones.[5] This unique combination allows it to impart richness, warmth, and substantivity to a wide array of fragrance compositions.

Causality in Application:

-

Fixative and Base Note: Due to its high molecular weight and low volatility, it serves as an excellent fixative, anchoring more volatile top and middle notes and extending the overall longevity of a fragrance.[10]

-

Enhancer and Blender: It is a versatile modifier that enhances and adds complexity to floral, citrus, and oriental accords.[][10] It can be used to introduce a sophisticated woody character without overpowering the primary theme of a scent.[3]

-

Substantivity in Functional Products: Its chemical stability across a range of pH and temperatures makes it exceptionally suitable for challenging matrices like detergents, fabric softeners, soaps, and cleaners.[][10][11] It ensures the fragrance persists through the washing process and remains on fabrics or surfaces.[]

The typical usage level in fragrances is often as a 10% solution, as its intensity requires careful dosing and blending to achieve the desired effect.[3]

Synthesis and Manufacturing: A Mechanistic Perspective

The industrial production of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol is a multi-step process designed to control the final isomer ratio, which is critical for the desired odor profile. A common and illustrative pathway starts from citral and 2-pentanone.[5][6][7]

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol.

Protocol for High-Trans Isomer Synthesis

Achieving a high concentration of the trans-isomer, which possesses a more sought-after amber character, requires a more stereoselective approach.[5][7] This demonstrates the critical role of starting material and catalyst selection in fine chemical manufacturing.

Step 1: Hydrogenation of β-Cyclocitral

-

Reactants: β-Cyclocitral is charged into a high-pressure reactor with a suitable solvent (e.g., isopropanol).

-

Catalyst: A hydrogenation catalyst (e.g., Palladium on Carbon) is added.

-

Conditions: The reactor is pressurized with hydrogen gas and heated. The reaction proceeds until the uptake of hydrogen ceases, indicating the complete reduction of the aldehyde to an alcohol and saturation of the ring, yielding 2,2,6-trimethylcyclohexane carboxaldehyde.

-

Workup: The catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 2: Condensation with 2-Pentanone

-

Reactants: The resulting 2,2,6-trimethylcyclohexane carboxaldehyde is mixed with 2-pentanone.

-

Base: A strong base, such as sodium ethoxide, is added to catalyze the aldol condensation.[7] This step is crucial for forming the carbon-carbon bond that extends the side chain.

-

Conditions: The reaction is typically run at a controlled temperature to minimize side reactions.

-

Workup: The reaction is quenched, and the organic product, the corresponding α,β-unsaturated ketone (enone), is extracted and purified.

Step 3: Stereoselective Hydrogenation

-

Catalyst Choice: The purified enone is subjected to a final hydrogenation step. The choice of catalyst is paramount for stereoselectivity. A nickel-copper chromite catalyst is specifically cited for its ability to produce a mixture with up to 95% of the trans-isomer.[5][7]

-

Rationale: This catalyst's surface geometry and electronic properties favor the delivery of hydrogen from the less sterically hindered face of the molecule, leading to the preferential formation of the trans-diastereomer.

-

Conditions: The reaction is carried out under high pressure and temperature.

-

Purification: The final product, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, is purified via fractional distillation to meet the high-purity standards required for fragrance applications.

Safety and Toxicological Profile

The safety of fragrance ingredients is paramount for consumer products. A comprehensive safety assessment has been conducted by the Research Institute for Fragrance Materials (RIFM).[4]

The compound is not considered to be persistent, bioaccumulative, or toxic (PBT).[4] The primary toxicological endpoints of concern are dermal sensitization and systemic toxicity, which are managed through concentration limits set by the International Fragrance Association (IFRA).[8]

Table 2: Summary of Toxicological Data

| Endpoint | Result | Reference(s) |

| Genotoxicity | Not a concern for genotoxic potential (in vitro micronucleus test) | [4] |

| Skin Sensitization | May cause an allergic skin reaction (GHS Classification) | [8] |

| Skin Irritation | Causes skin irritation (GHS Classification) | [8] |

| Repeated Dose Toxicity | NOAEL = 200 mg/kg/day (in a 49-day rat study via gavage) | [4] |

| Reproductive Toxicity | Fertility NOAEL = 600 mg/kg/day | [4] |

| Phototoxicity | Not phototoxic/photoallergenic | [4] |

Trustworthiness and Self-Validating Protocols: The established safety profile relies on internationally recognized protocols, such as OECD Test Guidelines (e.g., TG 422 for combined repeated dose toxicity).[4] The use of a No Observed Adverse Effect Level (NOAEL) to calculate a Margin of Exposure (MOE) ensures that the systemic exposure from consumer product use is significantly lower than levels that could cause adverse effects.[4] Adherence to IFRA standards, which restrict the maximum concentration of this ingredient in different product categories (e.g., 1.3% in fine fragrances, 0.17% in lip products), is a self-validating system that ensures its safe use within the industry.[8]

Regulatory Landscape and Broader Applications

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is listed on major international chemical inventories, including the US Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) registry, indicating its global commercial importance.[8][12]

While its primary role is in fragrances, its alcohol functionality makes it a viable intermediate in organic synthesis.[] The hydroxyl group can undergo reactions like esterification, etherification, and oxidation, opening pathways to new molecules.[] This makes it a building block for specialty chemicals, high-performance materials, and polymers where its bulky, hydrophobic trimethylcyclohexyl moiety could impart desirable properties like thermal stability or specific solubility characteristics.[]

Conclusion

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- (CAS 70788-30-6) is more than just a fragrance ingredient; it is a meticulously designed molecule whose value lies in the intersection of its distinct olfactory properties and its robust chemical stability. For researchers and developers, understanding the causality behind its synthesis—particularly the stereoselective control that dictates its final character—is key to its effective application. Its well-documented safety profile, governed by rigorous international standards, ensures its continued and responsible use in a vast range of consumer and industrial products. As chemical synthesis techniques advance, the potential for this versatile alcohol to serve as a scaffold for novel materials and specialty chemicals remains a promising area for future exploration.

References

- BOC Sciences. (n.d.). CAS 70788-30-6 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol.

- CymitQuimica. (n.d.). CAS 70788-30-6: Timberol.

- The Good Scents Company. (n.d.). timber propanol, 70788-30-6.

- ChemicalBook. (n.d.). 70788-30-6 | CAS DataBase.

- Balaji Fine Chem. (n.d.). Nimberol/ Timberol.

- Takasago International Corporation. (n.d.). Dextramber.

- LookChem. (n.d.). Cas 70788-30-6, 1-(2,2,6-TRIMETHYLCYCLOHEXYL) - LookChem.

- ChemicalBook. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6.

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153.

- PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.

- The Good Scents Company. (n.d.). alpha-ethyl-2,2,6-trimethyl cyclohexane propanol, 60241-52-3.

- PerfumersWorld. (n.d.). Timberol.

- US EPA. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- - Substance Details. Retrieved from the US Environmental Protection Agency System of Registries.

Sources

- 2. CAS 70788-30-6: Timberol | CymitQuimica [cymitquimica.com]

- 3. timber propanol, 70788-30-6 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. 70788-30-6 | CAS DataBase [m.chemicalbook.com]

- 6. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]

- 7. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]

- 8. Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | C15H30O | CID 116699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. perfumersworld.com [perfumersworld.com]

- 10. balajifinechem.com [balajifinechem.com]

- 11. Dextramber | Takasago International Corporation [takasago.com]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Timberol®

For Researchers, Scientists, and Formulation Professionals

Abstract

Timberol®, a synthetic fragrance ingredient prized for its potent and tenacious woody-amber character, is a cornerstone of modern perfumery. This technical guide provides a comprehensive examination of its core physicochemical properties, offering an in-depth resource for researchers, cosmetic scientists, and drug development professionals who may encounter this molecule. The guide details its chemical identity, including its isomeric nature, and presents a thorough analysis of its physical and chemical characteristics. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, discusses its stability profile in various formulations, and reviews its environmental fate. This document is intended to serve as an authoritative reference, consolidating key technical data and providing practical insights into the scientific principles governing the use of Timberol® in diverse applications.

Chemical Identity and Structure

Timberol® is the trade name for the fragrance ingredient with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol .[1] It is a synthetic tertiary alcohol that is not found in nature.[2] Commercially, Timberol® is a racemic mixture of isomers, with the specific ratio of cis and trans isomers influencing its final olfactory profile.[3][4] The cis-isomer is noted for contributing to a sharper, drier, and more linear scent, while the trans-isomer is associated with warmer, rounder, and more animalic facets.[3][4]

The molecular structure of Timberol® is characterized by a substituted cyclohexane ring and a hexanol side chain, which together are responsible for its distinctive scent and high substantivity.

Caption: 2D Chemical Structure of 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol.

Physicochemical Properties

The physical and chemical properties of Timberol® are summarized in the table below. It is important to note that as a mixture of isomers, some properties may be reported as a range.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O | [2][5] |

| Molecular Weight | 226.40 g/mol | [2][5] |

| CAS Number | 70788-30-6 | [2] |

| Appearance | Colorless to pale yellow viscous liquid | [5][6][7] |

| Odor Profile | Woody, ambery, dry, with cedarwood and sandalwood facets | [1][5] |

| Boiling Point | 278-280 °C at 760 mmHg | [5][6][8] |

| Melting Point | Not applicable (liquid at room temperature) | [9] |

| Flash Point | >100 °C (>212 °F) | [8][9] |

| Vapor Pressure | 0.000469 - 0.00051 mmHg at 25 °C | [2][8] |

| Density | 0.890 - 0.940 g/cm³ at 25 °C | [6][8] |

| Refractive Index | 1.4700 - 1.4760 at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [5] |

| logP (o/w) | 5.635 - 5.9 | [2][8] |

| Optical Rotation | Data not available for the commercial mixture | [2] |

Synthesis and Manufacturing

The industrial synthesis of Timberol® is a multi-step process that showcases key principles of organic chemistry. The primary route involves an aldol condensation followed by cyclization and hydrogenation.

Caption: Generalized synthetic pathway for Timberol®.

A common synthetic approach begins with the aldol condensation of citral and 2-pentanone in the presence of a base catalyst.[2] The resulting aldol adduct then undergoes an acid-catalyzed intramolecular cyclization to form 1-(2,6,6-trimethylcyclohexenyl)-1-hexen-3-one.[2] The final step is the catalytic hydrogenation of this intermediate. The choice of catalyst (e.g., Raney nickel or rhodium-based catalysts) and reaction conditions (temperature and pressure) during hydrogenation is critical as it influences the ratio of cis- to trans-isomers in the final product.[2]

Analytical Methodologies

The purity and isomeric composition of Timberol® are critical to its olfactory performance. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for its characterization.

Representative GC-MS Protocol for Purity Assessment

The following is a representative, non-validated protocol for the analysis of Timberol® in a cosmetic matrix, based on established methods for fragrance analysis.[10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Mix thoroughly for 30 minutes using a sample mixer.

-

Add anhydrous sodium sulfate to remove residual water and centrifuge for 30 minutes at 3000 x g.

-

Collect the supernatant and filter through a 0.45 µm syringe filter.

-

An internal standard can be added prior to injection for quantitative analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 125 °C at 3 °C/min.

-

Ramp to 230 °C at 7 °C/min.

-

Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selective Ion Monitoring (SIM) for targeted analysis of Timberol® and its isomers, and/or full scan mode for impurity profiling.

-

Caption: Experimental workflow for GC-MS analysis of Timberol®.

Stability and Reactivity

Timberol® is known for its high stability in a wide range of product bases, a key attribute for its widespread use.[5]

-

Chemical Stability: As a tertiary alcohol, Timberol® is generally stable under normal conditions of use and storage and does not readily oxidize.[9] It performs well in alkaline media, making it suitable for use in soaps and detergents.[2] However, strong oxidizing agents and strong mineral acids should be avoided.[9]

-

Thermal Stability: With a high boiling point and flash point, Timberol® is stable at elevated temperatures encountered during the manufacturing of many cosmetic and household products.

-

Photostability: While generally stable, prolonged exposure to UV light can potentially lead to discoloration in the final product, a common consideration for many fragrance ingredients. Stability testing should include light exposure to assess this.

Protocol for Stability Testing in a Cosmetic Emulsion

To ensure the integrity of a final formulation containing Timberol®, a rigorous stability testing protocol is essential.[12][13][14]

1. Sample Preparation:

-

Prepare batches of the final cosmetic emulsion formulation containing Timberol® at the desired concentration.

-

Package the samples in the intended final packaging as well as in inert glass containers to differentiate between formulation and package-related instability.

2. Storage Conditions:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% for 3 months. This is used to predict a shelf life of approximately 24-36 months.

-

Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% for the duration of the intended shelf life (e.g., 24 months).

-

Cycle Testing: Three to five cycles of freeze-thaw between -10°C and 25°C (24 hours at each temperature per cycle) to assess emulsion stability under temperature fluctuations.

-

Light Exposure: Exposure to natural sunlight (in a window) and/or a UV light cabinet to assess for color and odor changes.

3. Evaluation Parameters and Schedule:

-

Samples are evaluated at baseline (time zero) and at regular intervals (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, 18, and 24 months for real-time testing).

-

Physical Evaluation: Color, odor, appearance, viscosity, pH, and signs of phase separation or creaming.

-

Chemical Evaluation: GC-MS analysis to determine the concentration of Timberol® and identify any potential degradation products.

-

Microbiological Evaluation: Preservative efficacy testing (challenge test) to ensure the formulation remains protected from microbial growth.

Environmental Fate and Toxicology

-

Biodegradability: Timberol® is reported to be readily biodegradable.[11] One source indicates a biodegradability of 62.0%, which suggests it is not expected to persist in the environment.[11] The OECD 301F (Manometric Respirometry Test) is a standard method for assessing ready biodegradability, where a substance is considered readily biodegradable if it reaches >60% biodegradation within a 28-day period.[15][16][17]

-

Toxicology: Toxicological data from safety data sheets indicate that Timberol® has low acute toxicity.[9] It may cause mild skin and eye irritation and has the potential to be a skin sensitizer in susceptible individuals.[1][9] It is not classified as a persistent, bioaccumulative, and toxic (PBT) substance.

Conclusion

Timberol® (1-(2,2,6-trimethylcyclohexyl)hexan-3-ol) is a well-characterized synthetic fragrance molecule with a robust profile of physicochemical properties that make it a versatile and stable ingredient in a wide array of applications. Its woody-amber scent, high tenacity, and excellent stability in various media are its key performance attributes. A thorough understanding of its isomeric nature, synthesis, and analytical characterization is crucial for its effective and safe use. The methodologies and data presented in this guide provide a comprehensive scientific foundation for researchers and formulators working with this important fragrance ingredient.

References

-

The Good Scents Company. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]

-

ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). Retrieved from [Link]

-

PerfumersWorld. (n.d.). Timberol. Retrieved from [Link]

-

Fragrance University. (n.d.). timber propanol. Retrieved from [Link]

-

Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]

-

Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

-

MakingCosmetics.com. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

-

Semantic Scholar. (2003, September 26). GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1.. Retrieved from [Link]

-

Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

-

Scribd. (n.d.). Fragrance Analysis in Cosmetics. Retrieved from [Link]

- Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658-671.

-

National Center for Biotechnology Information. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Retrieved from [Link]

-

Symrise. (n.d.). Timberol. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-. Retrieved from [Link]

-

Perflavory.com. (n.d.). timber propanol, 70788-30-6. Retrieved from [Link]

-

MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Retrieved from [Link]

-

American Petroleum Institute. (n.d.). Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catatlyt. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1992). Test No. 301: Ready Biodegradability. Retrieved from [Link]

-

LookChem. (n.d.). Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL). Retrieved from [Link]

- Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2).

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. ScenTree - Timberol® (CAS N° 70788-30-6) [scentree.co]

- 3. Cas 70788-30-6,1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | lookchem [lookchem.com]

- 4. 1-(2,2,6-Trimethylcyclohexyl)- hexan-3-ol | 70788-30-6 [chemicalbook.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rawaromachem.com [rawaromachem.com]

- 8. Fragrance University [fragranceu.com]

- 9. vigon.com [vigon.com]

- 10. jfda-online.com [jfda-online.com]

- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability Testing for Cosmetics and Personal Care Products – StabilityStudies.in [stabilitystudies.in]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. petroleumhpv.org [petroleumhpv.org]

- 16. oecd.org [oecd.org]

- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

An In-depth Technical Guide to the Isomers of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, a synthetic C15H30O aliphatic alcohol, is a molecule of significant interest, primarily within the fragrance industry, where it is valued for its complex woody and ambery notes. Commonly known by trade names such as Timberol® and Norlimbanol®, this compound's true complexity lies in its stereoisomerism. With three chiral centers, it exists as a family of eight distinct stereoisomers, each possessing unique physicochemical and sensory properties. This guide provides a comprehensive technical overview of these isomers, delving into their structural intricacies, synthesis, separation, and characterization. Furthermore, it explores their known biological activities, offering insights for researchers and professionals in drug development who may find untapped potential in this structurally diverse class of molecules.

Introduction: Unveiling the Isomeric Complexity

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-, with the IUPAC name 1-(2,2,6-trimethylcyclohexyl)-3-hexanol and CAS Number 70788-30-6, is a colorless liquid characterized by a highly diffusive, powdery, and woody odor.[1][2] Its molecular structure, featuring a substituted cyclohexane ring and a hexanol side chain, harbors three stereocenters, giving rise to a total of eight possible stereoisomers (2³).[3] These stereoisomers can be categorized into four pairs of enantiomers. The interplay of these chiral centers dictates the three-dimensional arrangement of the molecule, which in turn significantly influences its interaction with biological systems, including olfactory receptors.

The commercial products are often mixtures of these isomers, with the relative abundance of each contributing to the final olfactory profile.[1][2] For instance, the trans-isomers are noted for a more pronounced animalic and amber character compared to their cis counterparts.[2] A specific enantiomer, (+)-(3R)-1-[(1R,6S)-2,2,6-Trimethylcyclohexyl]-3-hexanol, is marketed as Norlimbanol® DEXTRO, touted as the purest and most potent olfactive isomer.[4][5] This highlights the critical importance of stereochemistry in defining the molecule's properties and underscores the need for robust methods for isomer separation and characterization.

Caption: Isomeric complexity of Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-.

Synthesis and Stereocontrol

The industrial synthesis of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol typically involves a multi-step process commencing with the aldol condensation of citral (3,7-dimethylocta-2,6-dienal) with 2-pentanone in the presence of a base. This is followed by an acid-catalyzed cyclization of the resulting aldol condensation product to form 1-(2,6,6-trimethylcyclohexenyl)-1-alken-3-ones, which are subsequently hydrogenated to yield the final saturated alcohol.[2][6]

An alternative route involves the initial cyclization of citral to cyclocitral (2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde), followed by condensation with 2-pentanone and subsequent hydrogenation.[2]

The stereochemical outcome of the synthesis is highly dependent on the reaction conditions, particularly the hydrogenation step. The choice of catalyst plays a pivotal role in determining the ratio of cis to trans isomers. For instance, hydrogenation with a nickel-copper chromite catalyst can yield a mixture with up to 95% of the trans-isomer.[2] Conversely, other processes may favor the formation of the cis-isomers.[7] A patent describes a process for preparing a mixture with at least 30% of the trans-isomers by catalytically hydrogenating the precursor in the presence of a rhodium catalyst.[8][9]

The enantioselective synthesis of specific isomers, such as the potent (1′R,3S,6′S)-isomer of Norlimbanol, represents a significant challenge in synthetic organic chemistry, requiring advanced asymmetric synthesis strategies.[1]

Caption: Synthetic routes to 1-(2,2,6-trimethylcyclohexyl)-3-hexanol.

Isomer Separation and Purification

The separation of the eight stereoisomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol is a complex analytical challenge, essential for the characterization of individual isomers and the preparation of enantiopure compounds. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most powerful techniques for this purpose.[10][11]

Chiral Gas Chromatography (GC)

Chiral GC, employing capillary columns coated with a chiral stationary phase (CSP), is a highly effective method for the separation of volatile enantiomers.[12] Cyclodextrin-based CSPs are particularly well-suited for this application.[13][14] These cyclic oligosaccharides possess a chiral cavity that can engage in stereospecific interactions with the enantiomers of the analyte, leading to differential retention times.

Experimental Protocol: Chiral GC-MS Analysis (Hypothetical)

-

Column Selection: A cyclodextrin-based chiral capillary column, such as one containing a derivatized β- or γ-cyclodextrin, is recommended. The choice of the specific cyclodextrin derivative can significantly impact selectivity.[13]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for both separation and identification.

-

Carrier Gas: Helium or hydrogen at an optimized linear velocity.

-

Injection: Split/splitless injection at a temperature that ensures complete vaporization without thermal degradation.

-

Oven Temperature Program: A slow, controlled temperature ramp is crucial for resolving closely eluting isomers. An initial isothermal period at a lower temperature can enhance the separation of more volatile isomers.

-

MS Detection: Electron ionization (EI) with a full scan mode to obtain mass spectra for each separated isomer.

Table 1: Hypothetical Chiral GC-MS Parameters for Isomer Separation

| Parameter | Value | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, with a derivatized β-cyclodextrin CSP | Provides a chiral environment for enantiomeric separation. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Linear Velocity | 30 cm/s | A typical starting point for optimizing resolution. |

| Injection Volume | 1 µL (split ratio 50:1) | Prevents column overloading and peak broadening. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 60 °C (hold 2 min), then 2 °C/min to 180 °C, hold 10 min | A slow ramp rate is critical for resolving closely related isomers. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Scan Range | 40-350 m/z | Covers the expected mass range of the analyte and its fragments. |

Chiral High-Performance Liquid Chromatography (HPLC)

For preparative scale separations to isolate larger quantities of individual isomers, chiral HPLC is often the method of choice.[10] This can be achieved either by using a chiral stationary phase or by derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.[10][15]

Spectroscopic Characterization

Unambiguous identification of the separated isomers requires detailed spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the detailed structure and stereochemistry of the isomers. While complete spectral data for all eight individual isomers are not publicly available, analysis of the spectra of isomeric mixtures and related substituted cyclohexanols provides valuable insights.[12][16]

Key diagnostic signals in the ¹H NMR spectrum would include the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3-H) and the signals for the methyl groups on the cyclohexane ring. The chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment (axial vs. equatorial).

In the ¹³C NMR spectrum, the chemical shifts of the carbons in the cyclohexane ring and the side chain will differ between diastereomers. The chemical shift of an axial methyl group is characteristically upfield compared to its equatorial counterpart, providing a useful diagnostic tool for assigning relative stereochemistry.[16]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alcohols often results in a weak or absent molecular ion peak due to facile fragmentation.[3] The fragmentation patterns of the isomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol are expected to be influenced by their stereochemistry, although these differences may be subtle.

Common fragmentation pathways for cyclic alcohols include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18).

-

Ring cleavage: More complex fragmentation of the cyclohexane ring.

Biological and Pharmacological Activity

The primary application of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol and its isomers is in the fragrance industry, where their interaction with olfactory receptors determines their perceived scent.[17][18] The distinct odors of the different isomers are a clear indication of their differential interaction with these G-protein coupled receptors.

For professionals in drug development, the key question is whether these compounds exhibit other biological activities. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) provides valuable toxicological data.[1][19][20]

Key Findings from the RIFM Safety Assessment:

-

Genotoxicity: The compound was found to be non-genotoxic in a battery of tests, including the BlueScreen assay and an in vitro micronucleus test.[1]

-

Cytotoxicity: In the BlueScreen human cell-based assay, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol was found to be negative for cytotoxicity.[1]

-

Skin Sensitization: The compound is considered a skin sensitizer, meaning it has the potential to cause an allergic skin reaction in susceptible individuals.[1][17]

While the RIFM data provides a good starting point, there is a notable lack of publicly available information on the broader pharmacological profiling of the individual stereoisomers. Given that many fragrance compounds are volatile and lipophilic, they have the potential to interact with a variety of biological targets. The structural diversity within the eight stereoisomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol presents an intriguing, yet largely unexplored, area for pharmacological investigation.

Future research could involve screening the individual isomers against a panel of receptors, enzymes, and ion channels to identify any potential therapeutic leads. The differential biological activities of enantiomers of other chiral drugs are well-documented, and it is plausible that the isomers of this compound may also exhibit stereospecific pharmacological effects.[21]

Conclusion and Future Perspectives

Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- is more than just a fragrance ingredient; it is a fascinating example of how subtle changes in stereochemistry can have a profound impact on a molecule's properties. This guide has provided a comprehensive overview of the isomeric complexity, synthesis, separation, and characterization of this compound and its eight stereoisomers.

For researchers in the field of drug discovery and development, the isomers of 1-(2,2,6-trimethylcyclohexyl)-3-hexanol represent a largely untapped source of chemical diversity. The established safety profile, coupled with the lack of extensive pharmacological data, presents a unique opportunity for high-throughput screening and lead discovery. The development of robust, scalable methods for the synthesis and separation of the individual stereoisomers will be a critical first step in unlocking their full therapeutic potential. Further investigation into the biological activities of these compounds could reveal novel applications beyond the realm of fragrance, potentially leading to the development of new therapeutic agents.

References

-

Research Institute for Fragrance Materials, Inc. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]

- Eur. J. Org. Chem. (2008).

- Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.

-

Api, A. M., Belsito, D., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]

-

The Fragrance Conservatory. (n.d.). 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1348. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Penn, R. B., et al. (2002). Biological actions of formoterol isomers. Clinical Reviews in Allergy & Immunology, 22(1), 41-60. [Link]

- Eliel, E. L., & Manoharan, M. (1982). Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. The Journal of Organic Chemistry, 47(11), 2174-2181.

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1348. [Link]

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry, 89(12).

- Leffingwell, J. C. (n.d.). The Limbanols (3'-Methyl-norlimbanols).

- ChemicalBook. (n.d.). CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum.

- BenchChem. (2025). Application Note: 1H and 13C NMR Assignment for 2,4-Dimethyl-3-hexanol Stereoisomers.

-

Wang, W., et al. (2004). Fragmentation study of diastereoisomeric 2-methyltetrols, oxidation products of isoprene, as their trimethylsilyl ethers, using gas chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1787-1797. [Link]

-

PubMed. (2021). RIFM fragrance ingredient safety assessment, 1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6. Food and Chemical Toxicology, 153(Suppl 1), 112358. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.

-

ScenTree. (n.d.). Timberol® (CAS N° 70788-30-6). [Link]

-

Liu, M. T., et al. (2020). Conformational Sensing by a Mammalian Olfactory Receptor. Chemistry – A European Journal, 26(44), 9953-9957. [Link]

-

Aksenov, A. A., & Pasamontes, A. (2017). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Metabolites, 7(4), 58. [Link]

- Leffingwell & Associates. (2002). Olfactory Receptor Protein 3-D Models and Predicted Odorant Binding site Cavities.

- Perfume Extract. (2025). Norlimbanol vs Norlimbanol Dextro.

- ResearchGate. (2014). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin.

- ResearchGate. (2025).

- Blank, I., & Schieberle, P. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(11), 4697-4702.

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. kosheeka.com [kosheeka.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fraterworks.com [fraterworks.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol | The Fragrance Conservatory [fragranceconservatory.com]

- 9. EP1749810A1 - Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol - Google Patents [patents.google.com]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. kbfi.ee [kbfi.ee]

- 13. lcms.cz [lcms.cz]

- 14. gcms.cz [gcms.cz]

- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. bgb-analytik.com [bgb-analytik.com]

- 19. gcms.cz [gcms.cz]

- 20. RIFM fragrance ingredient safety assessment,1-(2,2,6-trimethylcyclohexyl)-3-hexanol, CAS Registry Number 70788-30-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Timberol®

An In-depth Analysis for Researchers and Formulation Scientists

Abstract

Timberol®, chemically known as 1-(2,2,6-trimethylcyclohexyl)hexan-3-ol, is a cornerstone synthetic aroma chemical prized for its powerful and substantive dry, woody-amber character.[1][2] Its successful incorporation into a diverse range of products, from fine fragrances to household goods, is fundamentally dependent on its solubility and stability within a given formulation matrix. This technical guide provides a detailed examination of the solubility of Timberol, grounded in its physicochemical properties. We will explore the theoretical principles governing its solubility, present a comprehensive profile across various solvent classes, and detail a robust experimental protocol for its quantitative determination. The insights herein are designed to empower researchers, scientists, and drug development professionals to optimize formulations, ensure product stability, and leverage the full potential of this versatile molecule.

Chapter 1: Introduction to Timberol®: A Molecule of Interest

Chemical Identity and Core Properties